4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
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Overview
Description
4-{3-Chlorobicyclo[11Its diverse properties hold promise for advancing various fields of study.
Preparation Methods
The preparation of 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves synthetic routes that include the functionalization of bicyclo[1.1.1]pentane derivatives. The synthetic approaches for constructing the bicyclo[1.1.1]pentane framework include carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Chemical Reactions Analysis
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include gaseous chlorine (Cl2) for dichlorination and tris(trimethylsilyl)silane (TTMSS) for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant scientific research applications in chemistry, biology, medicine, and industry. Its unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . In drug discovery, it has been found to increase solubility, potency, and metabolic stability while decreasing non-specific binding . These properties make it a promising candidate for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with molecular targets and pathways in the body. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or other scientific research.
Comparison with Similar Compounds
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can be compared with other similar compounds, such as 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride . These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of 4-{3-Chlorobicyclo[11
Properties
Molecular Formula |
C10H17Cl2N |
---|---|
Molecular Weight |
222.15 g/mol |
IUPAC Name |
4-(3-chloro-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16ClN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H |
InChI Key |
KGDZPVWBEOWZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C23CC(C2)(C3)Cl.Cl |
Origin of Product |
United States |
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